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Cat. No.: S002900

Quantitative Pharmacokinetic Parameters of
Osimertinib

The tables below summarize the key pharmacokinetic parameters for Osimertinib and its active metabolites,

AZ5104 and AZ7550, as established in clinical studies [1] [2].

Table 1: Population Pharmacokinetic Parameters at Steady State (80 mg dose)

Parameter Osimertinib (Parent) Metabolite AZ5104
Apparent Clearance (CLI/F) 14.3 L/h 31.3 L/h

Apparent Volume of Distribution (VIF) 918 L 143 L

Elimination Half-Life (t1/2) ~48 hours ~52.6 hours

Time to Maximum Concentration (T~max~) 7.0 hours -

Absolute Bioavailability 69.8% -

Accumulation Ratio 3- to 4-fold -
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Table 2: Intravenous (IV) Microtracer Pharmacokinetic Parameters

Parameter [*4C] Osimertinib [*4C] AZ5104 [*4C] AZ7550
Clearance (CL) 16.8 L/h - -

Volume of Distribution (V) 1285 L - -
Elimination Half-Life (t1/2) 54.9 hours 68.4 hours 99.7 hours

Experimental Protocols & Methodologies

Population PK (PopPK) Modeling

This methodology was used to analyze data from the AURA, AURA2, AURA3, and FLAURA clinical trials
[1].

¢ Objective: To develop a unified model describing Osimertinib's pharmacokinetics and to quantify the
impact of patient covariates (e.g., body weight, race) on drug exposure.

e Study Design: Data from 1364 patients with advanced NSCLC receiving Osimertinib (20-240 mg)
was pooled. The analysis included 41,461 plasma concentration samples for Osimertinib and its
AZ5104 metabolite [1].

¢ Analytical Method: Plasma concentrations of Osimertinib and AZ5104 were quantified using
validated assays.

e Modeling Technique: A linear one-compartment disposition model with first-order oral absorption
was fitted to the data using non-linear mixed-effects modeling (NONMEM). The model estimated
apparent clearance (CL/F) and volume of distribution (V/F).

e Covariate Analysis: A full covariate model was used to assess the effects of factors like age, body
weight, race, smoking status, and albumin levels on PK parameters.

¢ Model Validation: The final model was externally validated using data from the ADAURA trial,
confirming its predictive performance in the adjuvant setting [1].

Absolute Bioavailability Study

This study precisely quantified the fraction of the oral dose that reaches the systemic circulation [2].
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e Objective: To determine the absolute bioavailability of a 80 mg oral dose of Osimertinib.
e Study Design: A single-center, open-label study in 10 healthy subjects.
e Dosing Protocol: Each subject received a single 80 mg oral dose of Osimertinib concomitantly with a
100 pg (1 uCi) intravenous (1V) microtracer dose of [1*C]Osimertinib.
¢ Sample Collection: Serial blood samples were collected after dosing to characterize both oral and 1V
PK simultaneously.
e Bioanalysis: Plasma samples were analyzed using a two-pronged approach:
o HPLC-MSIMS: To quantify concentrations of non-radiolabeled Osimertinib and its metabolites
(AZ5104, AZ7550).
o Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique used exclusively to track
the very low levels of the IV-administered [**C]Osimertinib and its radiolabeled metabolites.
o Data Analysis: Absolute bioavailability (F) was calculated by comparing the total systemic exposure
(AUC) after oral and IV administration: F = (AUC~oral~ x Dose~IV~) / (AUC~IV~ x Dose~oral~) x
100% [2].

Dried Blood Spot (DBS) Assay for Therapeutic Drug Monitoring
(TDM)

This protocol describes a validated method for measuring drug levels using microsampling [3].

¢ Objective: To develop a convenient and reliable assay for quantifying Osimertinib and its metabolites
in dried blood spots (DBS) for therapeutic drug monitoring.
e Sample Collection: Finger-prick blood was collected using a hemaPEN device, which deposits four
precise 2.74-uL volumes of blood onto filter paper discs.
e Sample Preparation: Analytes were extracted from the DBS discs.
¢ Instrumentation: Ultrahigh-Performance Liquid Chromatography—tandem Mass Spectrometry
(UHPLC-MS/MS).
e Chromatography:
o Column: ACE PFP C18 (2.1 x 100 mm, 1.7 pm).
o Mobile Phase: (A) 10 mmol/L ammonium formate in water (pH 4.3) with 0.1% formic acid; (B)
Acetonitrile.
o Gradient: 6-minute run time.
o Flow Rate: 0.3 mL/min.
e Mass Spectrometry:
o lonization: Positive-ion electrospray (ESI+).
o Detection: Multiple Reaction Monitoring (MRM).
o MRM Transitions: m/z 500.2 - 72.1 (Osimertinib), m/z 486.3 - 72.1 (AZ5104).
¢ Validation: The method was validated for accuracy, precision, selectivity, matrix effects, recovery, and
stability in accordance with bioanalytical guidelines [3].
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Metabolic Disposition & Pathways

Osimertinib is extensively metabolized in the body, primarily by cytochrome P450 enzymes. The following

diagram illustrates its primary metabolic pathways and disposition.
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Overview of Osimertinib's metabolic pathways and key disposition processes.

The workflow for the key studies that generated the data in this guide is summarized below.
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Logical workflow of key pharmacokinetic studies for Osimertinib.

Key Conclusions for Drug Development

The synthesized data leads to several critical conclusions for clinical application and further research:

¢ Fixed Dosing is Justified: The population PK analysis concluded that intrinsic (age, sex, race) and
extrinsic (body weight, smoking status) factors had no clinically meaningful impact on Osimertinib
exposure. This robustly supports the use of a fixed 80 mg once-daily dose without need for
adjustment in these subpopulations [1].

¢ High and Predictable Exposure: The high absolute bioavailability (~70%) and low first-pass effect
indicate efficient and consistent absorption of the oral dose [2].

¢ Metabolic Drug-Drug Interactions: As a substrate of CYP3A4, Osimertinib has a potential for
interactions with strong inducers or inhibitors of this enzyme. The discovery of CYP1Al-mediated
metabolism suggests smoking (a known inducer of CYP1A1) could potentially alter Osimertinib
clearance, a factor that may require monitoring [4].

e Tools for Precision Dosing: The validated DBS assay provides a practical foundation for therapeutic
drug monitoring (TDM) in clinical practice, especially for managing toxicity or suspected non-
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adherence [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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